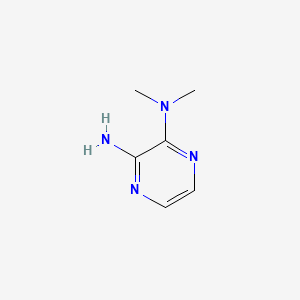

2-Amino-3-(dimethylamino)pyrazine

Beschreibung

Significance of Pyrazine (B50134) Scaffold in Organic Chemistry

The pyrazine scaffold, a six-membered aromatic ring containing two nitrogen atoms in a 1,4-para orientation, is a fundamental heterocyclic structure in organic chemistry. mdpi.comnih.gov Its unique electronic properties and ability to participate in various chemical reactions make it a valuable building block in the synthesis of a wide array of functional molecules. tandfonline.comresearchgate.net The presence of nitrogen atoms in the ring enhances the ability of pyrazine-containing compounds to form hydrogen bonds and accept electrons, which can improve their binding to biological targets compared to simple hydrocarbons. nih.gov

Heterocyclic Compounds in Natural Products and Pharmaceuticals

Heterocyclic compounds, including pyrazines, are widespread in nature and form the structural core of many essential biomolecules. nih.govtandfonline.com They are also a cornerstone of medicinal chemistry, with a significant number of clinically used drugs featuring these ring systems. nih.govarabjchem.org Pyrazine derivatives, in particular, have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antioxidant effects. nih.govresearchgate.netnih.gov This has led to the development of several important therapeutic agents containing the pyrazine moiety. mdpi.com For instance, bortezomib, a pyrazine-containing drug, is a first-in-class proteasome inhibitor used in the treatment of multiple myeloma. mdpi.com Other examples of pyrazine-based pharmaceuticals include amiloride, paritaprevir, and pyrazinamide. mdpi.com

Pyrazines as Building Blocks for Optoelectronic Materials

Beyond their pharmaceutical applications, pyrazines are gaining considerable attention as building blocks for advanced optoelectronic materials. rsc.org Their inherent electron-deficient nature makes them suitable components for creating n-type organic semiconductors, which are crucial for the development of organic thin-film transistors (OTFTs) and organic thermoelectrics. ahnu.edu.cn The ability to functionalize the pyrazine ring allows for the fine-tuning of its electronic and optical properties. acs.org This has led to the design and synthesis of novel pyrazine-based conjugated polymers and small molecules for use in organic solar cells, light-emitting diodes, and field-effect transistors. rsc.orgrsc.orgresearchgate.net For example, the incorporation of cyano groups onto the pyrazine ring can create highly electron-deficient building blocks for high-performance n-type polymer semiconductors. ahnu.edu.cn

Contextualizing 2-Amino-3-(dimethylamino)pyrazine within the Pyrazine Family

Importance of Amino- and Dimethylamino-Substituents in Pyrazine Chemistry

The introduction of amino (-NH2) and dimethylamino (-N(CH3)2) groups onto the pyrazine ring has a profound impact on its chemical and biological properties. Amino groups are known to be important functional groups in medicinal chemistry, often contributing to the pharmacological activity of a molecule. mdpi.com In pyrazine chemistry, the presence of amino substituents can significantly influence the molecule's reactivity and its potential as a therapeutic agent. nih.gov The dimerization of amino acid-derived α-amino aldehydes offers a biomimetic route to synthesizing 2,5-disubstituted pyrazine natural products. nih.gov

The dimethylamino group, with its electron-donating character, can further modulate the electronic properties of the pyrazine ring. The interaction between amino and dimethylamino substituents can lead to unique intramolecular interactions that can be harnessed in materials science. For instance, studies on 2,5-bis[4-(dimethylamino)-phenyl]-3,6-dimethyl-pyrazine have shown that intramolecular hydrogen bonds can be utilized to design polymers with enhanced π-conjugation and high electron affinity. researchgate.net

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-N,3-N-dimethylpyrazine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4/c1-10(2)6-5(7)8-3-4-9-6/h3-4H,1-2H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBWGIOMHENHMFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=CN=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40671894 | |

| Record name | N~2~,N~2~-Dimethylpyrazine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40671894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89488-74-4 | |

| Record name | N~2~,N~2~-Dimethylpyrazine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40671894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Strategies

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) on the pyrazine (B50134) ring is generally challenging due to the electron-withdrawing nature of the two nitrogen atoms, which deactivates the ring towards attack by electrophiles. However, the presence of strong electron-donating groups, such as the amino (-NH₂) and dimethylamino (-N(CH₃)₂) groups in the title compound, can activate the ring sufficiently to allow for certain electrophilic substitutions. These groups direct incoming electrophiles primarily to the ortho and para positions. In the case of 2-Amino-3-(dimethylamino)pyrazine, the C-5 and C-6 positions are available for substitution.

A notable example of this reactivity is the halogenation of aminopyrazines. Studies on 2-aminopyrazine (B29847) have shown that it can be successfully halogenated using N-halosuccinimides (NCS, NBS, NIS) researchgate.net. The reaction conditions can be controlled to favor either mono- or di-substitution. For instance, bromination of 2-aminopyrazine with N-bromosuccinimide (NBS) in acetonitrile (B52724) can yield 2-amino-5-bromopyrazine (B17997) or 2-amino-3,5-dibromopyrazine, depending on the stoichiometry of the halogenating agent thieme.de. The use of microwave irradiation has been shown to be essential for efficient halogenation in some cases researchgate.netthieme.de. For this compound, electrophilic attack would be predicted to occur at the C-5 position, which is para to the strongly activating amino group.

Nitration of aminopyrazines, another key SEAr reaction, must be conducted under carefully controlled conditions to avoid oxidation and the formation of complex product mixtures sapub.orgbyjus.com. In strongly acidic media, the amino groups can be protonated, forming deactivating ammonium (B1175870) ions and directing substitution to the meta position byjus.com. However, methods have been developed for the selective nitration of related N-heterocycles, such as the C3–H nitration of 2-sulfanilamidopyridines using a directing group strategy, which could potentially be adapted for substituted pyrazines rsc.org.

Nucleophilic Substitution Reactions on the Pyrazine Ring

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-deficient aromatic systems like pyrazine, particularly when a good leaving group is present on the ring wikipedia.orgmasterorganicchemistry.com. The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex masterorganicchemistry.comchemistrysteps.comlibretexts.org. While this compound itself does not possess a leaving group, its halogenated derivatives are excellent substrates for SNAr reactions.

The exocyclic amino group of this compound is nucleophilic and can react with various halogenated compounds. A primary example is the reaction with α-halocarbonyl compounds, which serves as a classical and effective method for synthesizing fused heterocyclic systems. The reaction involves the nucleophilic attack of the 2-amino group on the electrophilic carbon of the α-halocarbonyl, displacing the halide and initiating a cyclization cascade. This strategy is fundamental to the synthesis of imidazo[1,2-a]pyrazine (B1224502) derivatives nih.gov.

| Reactant A | Reactant B (Halogenated) | Product Type | Reference |

| 2-Aminopyrazine | α-Halogenocarbonyl compounds | Imidazo[1,2-a]pyrazine | nih.gov |

| 2-Aminopyrazine | Ethyl 2-chloroacetoacetate | 2-Methylimidazo[1,2-a]pyrazine-3-carboxylate |

Introducing an additional amino group onto the pyrazine ring can be achieved through several methods. For pyrazine rings bearing a leaving group (e.g., a halogen), nucleophilic aromatic substitution with an amine or ammonia (B1221849) equivalent is a common strategy researchgate.net. For example, amination of 5-halogenated triazolo[4,3-a]pyrazines has been shown to proceed via tele-substitution, where the incoming amine attacks a position distant from the leaving group nih.gov. This highlights the complex regiochemical outcomes possible in substituted diazine systems.

Alternatively, direct C-H amination can be accomplished via reactions like the Chichibabin amination, which typically employs a strong base such as potassium amide in liquid ammonia wikipedia.org. Studies on the Chichibabin amination of diazines have shown that nucleophilic attack by the amide ion can occur at unsubstituted carbon atoms on the pyrazine ring wur.nl. For this compound, this reaction would likely target the C-5 or C-6 positions.

Formation of Fused Heterocyclic Systems

The structure of this compound, with its endocyclic nitrogen and adjacent exocyclic primary amino group, makes it an ideal precursor for the construction of fused bicyclic and polycyclic heterocyclic systems.

The imidazo[1,2-a]pyrazine core is a privileged scaffold found in numerous pharmacologically active compounds nih.govucl.ac.uk. The most prevalent synthesis of this system involves the condensation of a 2-aminopyrazine with an α-halocarbonyl compound, often referred to as the Tschitschibabin reaction. The reaction proceeds by initial N-alkylation of the 2-amino group, followed by intramolecular cyclization and dehydration to form the aromatic fused-ring system nih.govorganic-chemistry.org.

Modern synthetic strategies have enabled the efficient, one-pot construction of imidazo[1,2-a]pyrazine derivatives through multi-component reactions (MCRs). A prominent example is the three-component condensation of a 2-aminopyrazine, an aldehyde, and an isonitrile nih.govthieme-connect.com. This reaction is highly versatile and allows for the rapid generation of a diverse library of substituted imidazo[1,2-a]pyrazines rsc.orgnih.govresearchgate.net.

The proposed mechanism involves the initial condensation of the 2-aminopyrazine with the aldehyde to form an imine intermediate. The isonitrile then attacks the iminium species in a [4+1] cycloaddition, followed by rearrangement and aromatization to yield the final 3-amino-substituted imidazo[1,2-a]pyrazine product rsc.orgrsc.org. Iodine has been reported as an efficient and mild catalyst for this transformation rsc.orgnih.govrsc.org.

| Component 1 | Component 2 | Component 3 | Catalyst | Product Type | Reference |

| 2-Aminopyrazine | Aryl Aldehyde | tert-Butyl isocyanide | Iodine | N-tert-butyl-2-aryl-imidazo[1,2-a]pyrazin-3-amine | rsc.orgnih.gov |

| 2-Aminopyrazine | Aldehyde | Isonitrile | Acetic Acid | 3-Amino-imidazo[1,2-a]pyrazine | thieme-connect.com |

| 2-Aminopyridine (B139424) | Isatin | Isocyanide | - | Tetracyclic fused imidazo[1,2-a]pyridine | beilstein-journals.org |

Imidazo[1,2-a]pyrazine Derivatives

Functionalization of Amino and Dimethylamino Groups

The exocyclic amino groups of this compound provide additional sites for chemical modification. The primary amino group at the C2 position is particularly reactive and can be selectively functionalized through various standard transformations.

The primary amino group of this compound can be readily alkylated or acylated using standard synthetic protocols. The tertiary dimethylamino group is generally unreactive under these conditions, allowing for selective functionalization of the C2-amino group.

N-Alkylation can be achieved through several methods. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride, is a mild and efficient method for introducing alkyl groups. medibeacon.com Alternatively, direct alkylation with alkyl halides in the presence of a base can also be employed, though this method may sometimes lead to over-alkylation. beilstein-journals.org

N-Acylation provides a straightforward route to amide derivatives. The reaction of the primary amino group with acyl chlorides or acid anhydrides, typically in the presence of a non-nucleophilic base such as pyridine (B92270) or triethylamine, proceeds smoothly to yield the corresponding N-acyl-3-(dimethylamino)pyrazin-2-amine. This reaction is often used to introduce various functional groups or to modify the electronic properties of the molecule. nih.gov

| Reagent | Reaction Type | Resulting Product |

| Propionaldehyde / Na(OAc)₃BH | N-Alkylation | N-Propyl-3-(dimethylamino)pyrazin-2-amine |

| Benzyl bromide / K₂CO₃ | N-Alkylation | N-Benzyl-3-(dimethylamino)pyrazin-2-amine |

| Acetyl chloride / Pyridine | N-Acylation | N-(3-(Dimethylamino)pyrazin-2-yl)acetamide |

| Benzoyl chloride / Triethylamine | N-Acylation | N-(3-(Dimethylamino)pyrazin-2-yl)benzamide |

The primary amino group at the C2 position readily undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. oiccpress.comnih.gov This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule. chemguide.co.ukyoutube.com

The formation of a Schiff base can significantly alter the electronic and steric properties of the parent molecule and can be used to introduce a wide variety of substituents. These imine derivatives can also serve as intermediates for further transformations, such as reduction to secondary amines or participation in cycloaddition reactions. The reaction is generally high-yielding and reversible under acidic conditions.

| Carbonyl Compound | R¹ | R² | Resulting Schiff Base (Imine) |

| Benzaldehyde | Ph | H | (E)-N-Benzylidene-3-(dimethylamino)pyrazin-2-amine |

| Acetone | CH₃ | CH₃ | N-(Propan-2-ylidene)-3-(dimethylamino)pyrazin-2-amine |

| Cyclohexanone | -(CH₂)₅- | -(CH₂)₅- | N-Cyclohexylidene-3-(dimethylamino)pyrazin-2-amine |

| 4-Methoxybenzaldehyde | 4-MeO-Ph | H | (E)-N-(4-Methoxybenzylidene)-3-(dimethylamino)pyrazin-2-amine |

Coordination Chemistry and Ligand Properties

2-Amino-3-(dimethylamino)pyrazine as a Ligand

As a ligand, this compound can engage with metal centers in several ways, dictated by factors such as the nature of the metal ion, the reaction conditions, and the presence of other coordinating species. The electronic properties of the pyrazine (B50134) ring, combined with the electron-donating amino substituents, make it an effective component in the formation of stable coordination compounds. nih.govomicsonline.org

The ability of this compound and related aminopyrazines to form stable complexes with a variety of transition metals has been well-documented.

Copper(I) and Copper(II) Complexes: Aminopyrazine ligands have been successfully used to synthesize a range of copper(I) and copper(II) coordination polymers. For instance, chloro-substituted pyrazin-2-amine ligands react with copper(I) bromide to form 1D and 2D coordination polymers. mdpi.com In these structures, the pyrazine ligand can coordinate in a monodentate fashion or as a μ₂-N,N' bridge. mdpi.com Copper(II) complexes with aminopyrazine and various carboxylate bridges have also been synthesized, resulting in diverse structures, including 2D wavy sheets and polymeric chains built from paddle-wheel dinuclear units. acs.orguq.edu.au

Palladium(II) Complexes: Palladium(II) complexes containing nitrogen-based ligands are of significant interest for their potential applications in catalysis and medicine. researchgate.net Dinuclear palladium(II) complexes have been synthesized using pyrazine as a bridging ligand and amino acids as ancillary ligands. mdpi.com Additionally, palladium(II) complexes incorporating 2-aminopyridine (B139424) derivatives have been prepared and characterized, often exhibiting square-planar geometry. nih.govnih.gov The coordination of the aminopyrazine ligand to the palladium(II) center is confirmed through techniques like NMR spectroscopy, where shifts in the proton signals of the ligand indicate its involvement in complexation. mdpi.comsemanticscholar.org

Table 1: Examples of Metal Complexes with Aminopyrazine Derivatives

| Metal Ion | Ligand System | Structural Features | Reference |

|---|---|---|---|

| Copper(I) | Chloro-substituted pyrazin-2-amine | 1D and 2D coordination polymers, monodentate and μ₂-N,N' bridging modes | mdpi.com |

| Copper(II) | Aminopyrazine and carboxylates | 2D wavy sheets, paddle-wheel dinuclear units | acs.org |

| Palladium(II) | Pyrazine and amino acids | Dinuclear complexes with pyrazine bridge | mdpi.com |

| Palladium(II) | 2-Aminopyridine derivative | Mononuclear square-planar complexes | nih.gov |

Supramolecular Assembly and Hydrogen Bonding Networks

A key feature of the coordination chemistry of this compound is the formation of extensive supramolecular assemblies governed by hydrogen bonding. illinois.edu The C2-amino group is a potent hydrogen bond donor, while the pyrazine ring nitrogens and the dimethylamino group can act as acceptors. researchgate.net

These interactions lead to the self-assembly of complex architectures. A recurrent and stable hydrogen-bonding motif observed in the crystal structures of aminopyrazine derivatives is the self-complementary N–H∙∙∙N dimer, described by the graph set notation R²₂(8). mdpi.comresearchgate.net This motif often results in the formation of infinite one-dimensional chains or more complex two-dimensional and three-dimensional networks. mdpi.comresearchgate.net In addition to these primary interactions, weaker C–H∙∙∙N and C–H∙∙∙X (where X is a halide or other acceptor) hydrogen bonds can further stabilize the crystal packing. researchgate.net The interplay of coordination bonds and hydrogen bonds allows for the rational design of crystal structures with specific topologies. rsc.org

Table 2: Common Hydrogen Bonding Motifs in Aminopyrazine Complexes

| Motif | Description | Resulting Structure | Reference |

|---|---|---|---|

| R²₂(8) | Dimer formation via two N–H∙∙∙N hydrogen bonds | Linear chains, 2D sheets | mdpi.comresearchgate.net |

| C–H∙∙∙N | Weak interaction between a C-H donor and a nitrogen acceptor | Stabilization of overall crystal packing | researchgate.net |

| N–H∙∙∙X | Interaction between amino group and an anion/solvent molecule | Links coordination units into extended networks | rsc.org |

Theoretical Studies on Coordination Properties

Theoretical calculations, particularly using Density Functional Theory (DFT), have provided significant insights into the coordination properties of pyrazine-based ligands. researchgate.netnih.gov These studies help in understanding the electronic structure, bonding, and spectroscopic features of the ligands and their metal complexes. acs.orgscispace.com

DFT calculations can model the geometries of metal complexes and predict their vibrational spectra, which can then be compared with experimental data from FT-IR spectroscopy to confirm the coordination mode. dntb.gov.ua For instance, a shift in the vibrational frequencies associated with the pyrazine ring and amino groups upon complexation provides evidence of coordination. nih.gov

Furthermore, theoretical studies have been employed to investigate the electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the charge-transfer characteristics of these complexes. researchgate.netacs.org Natural Bond Orbital (NBO) analysis can offer a deeper understanding of the bonding interactions between the ligand and the metal center. researchgate.net Such computational approaches are invaluable for rationalizing experimental observations and for designing new complexes with desired properties. researchgate.netrsc.org

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Copper(I) bromide |

Advanced Analytical and Computational Studies

Spectroscopic Characterization (Excluding Basic Identification Data)

Spectroscopic techniques are pivotal in elucidating the detailed structural and electronic properties of 2-Amino-3-(dimethylamino)pyrazine.

Nuclear Magnetic Resonance (NMR) spectroscopy provides profound insights into the molecular structure of this compound by mapping the chemical environments of its constituent atoms.

¹H NMR Spectroscopy: In deuterated chloroform (B151607) (CDCl₃), the proton NMR spectrum of this compound typically exhibits distinct signals corresponding to the different types of protons. The aromatic protons on the pyrazine (B50134) ring usually appear as two doublets in the range of 7.5 to 7.8 ppm. A broad singlet, characteristic of the amino (-NH₂) protons, is often observed around 4.5 to 5.0 ppm. The six protons of the two methyl groups in the dimethylamino substituent give rise to a sharp singlet at approximately 2.9 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides further structural detail. The carbon atoms of the pyrazine ring resonate in the aromatic region of the spectrum, typically between 120 and 155 ppm. The carbon atom attached to the dimethylamino group is found at a distinct chemical shift, while the carbon bearing the amino group is also clearly resolved. The methyl carbons of the dimethylamino group typically appear as a single peak around 40 ppm.

| ¹H NMR Chemical Shifts (CDCl₃) | ¹³C NMR Chemical Shifts (CDCl₃) |

| Proton Type | Chemical Shift (ppm) |

| Aromatic CH | 7.5 - 7.8 (m) |

| Amino NH₂ | 4.5 - 5.0 (br s) |

| Dimethylamino CH₃ | ~2.9 (s) |

Data is illustrative and may vary based on experimental conditions.

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ionized molecules, providing information about the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure. Common fragmentation pathways may involve the loss of a methyl group from the dimethylamino substituent or cleavage of the pyrazine ring.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The IR spectrum of this compound shows characteristic absorption bands. The N-H stretching vibrations of the primary amino group typically appear as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methyl groups are observed around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively. The C=C and C=N stretching vibrations of the pyrazine ring give rise to absorptions in the 1500-1600 cm⁻¹ region. The N-H bending vibration is typically found around 1600-1650 cm⁻¹.

Raman spectroscopy provides information about the non-polar bonds and symmetric vibrations, complementing the IR data for a complete vibrational analysis of the molecule.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H Stretch (Amino) | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2800 - 3000 |

| N-H Bend (Amino) | 1600 - 1650 |

| C=C / C=N Stretch (Ring) | 1500 - 1600 |

Data is illustrative and may vary based on experimental conditions.

Computational Chemistry and Theoretical Investigations

Computational methods are increasingly used to complement experimental data and provide deeper insights into the properties and behavior of molecules like this compound.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations can be employed to predict various properties of this compound, including its optimized geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. These calculations can help in assigning the bands observed in IR and Raman spectra and in understanding the molecule's reactivity and stability.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies can be used to investigate its potential interactions with biological targets such as enzymes or receptors. These studies can predict the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. This information is crucial in the field of drug discovery and design for understanding the molecule's potential biological activity.

HOMO-LUMO Analysis and Electronic Properties

The electronic characteristics of a molecule are fundamentally governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's chemical reactivity, kinetic stability, and electronic transitions.

Theoretical studies on various aminopyrazine derivatives consistently show that the introduction of electron-donating groups, such as amino (-NH₂) and dimethylamino (-N(CH₃)₂), significantly impacts the electronic properties of the pyrazine ring. These groups tend to raise the energy of the HOMO and may also affect the LUMO energy level. A smaller HOMO-LUMO gap generally signifies higher chemical reactivity, lower kinetic stability, and ease of electronic transitions, which can be correlated with the molecule's potential for applications in areas like organic electronics and nonlinear optics. scispace.comscholarsresearchlibrary.comiiste.org

The precise energy values for HOMO, LUMO, and the energy gap are typically determined through computational chemistry, often using DFT with a specific functional and basis set, such as B3LYP/6-31G(d,p). iiste.orgnih.gov While exact values for this compound are not published, the table below provides a hypothetical representation based on trends observed in similar molecules.

Table 1: Hypothetical Electronic Properties of this compound

| Parameter | Predicted Value | Significance |

| EHOMO | High (less negative) | Indicates strong electron-donating capacity. |

| ELUMO | Relatively low | Influences electron-accepting ability. |

| Energy Gap (ΔE) | Small | Suggests high chemical reactivity and polarizability. scirp.org |

Note: The values in this table are illustrative and represent expected trends rather than published experimental or computational data.

Conformational Analysis

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the key rotational points are the C-N bonds connecting the amino and dimethylamino groups to the pyrazine ring.

The conformation of the molecule is determined by a balance of electronic and steric effects. The dimethylamino group, being bulkier than the amino group, will likely have a more significant influence on the molecule's preferred geometry. Rotational barriers and stable conformers are often identified by scanning the potential energy surface (PES) through computational methods. rsc.org

In substituted pyrazines, non-covalent interactions such as intramolecular hydrogen bonding and steric hindrance play a crucial role in dictating the most stable conformation. rsc.org For this compound, there might be interactions between the hydrogen atoms of the amino group and the lone pair of the nitrogen in the dimethylamino group, or with the pyrazine ring nitrogens. The orientation of the methyl groups in the dimethylamino substituent is critical in minimizing steric clashes. Studies on similar flexible molecules, like 2,5-bis(N,N-dibenzylamino)-3,6-dicyanopyrazine, have shown that the flexibility of amino groups allows for various molecular shapes. rsc.org

The dihedral angles, which describe the rotation around the C-N bonds, would define the specific conformations. For instance, the planarity or twisting of the amino groups relative to the pyrazine ring would be a key conformational feature. While specific dihedral angles for the most stable conformer of this compound are not available, the analysis of related structures suggests that a completely planar structure might be destabilized by steric hindrance between the adjacent amino and dimethylamino groups. scispace.com

Table 2: Key Dihedral Angles for Conformational Analysis of this compound

| Dihedral Angle | Description | Expected Influence on Conformation |

| H-N-C2-C3 | Rotation of the amino group relative to the pyrazine ring. | Influenced by potential hydrogen bonding and steric interactions with the adjacent dimethylamino group. |

| C-N-C3-C2 | Rotation of the dimethylamino group relative to the pyrazine ring. | Primarily dictated by steric hindrance from the two methyl groups. |

| C-N-C3-N4 | Orientation of the dimethylamino group with respect to the pyrazine ring nitrogen. | Influenced by electronic repulsion/attraction. |

Note: This table identifies the critical dihedral angles for study; specific angular values would require dedicated computational analysis.

Future Research Directions and Applications

Development of Novel Derivatives with Enhanced Bioactivity

The core structure of 2-Amino-3-(dimethylamino)pyrazine is a valuable starting point for the synthesis of new biologically active molecules. Researchers are actively exploring how modifications to this scaffold can lead to derivatives with improved therapeutic properties.

The pyrazine (B50134) ring system is a structural component of numerous biologically active compounds, exhibiting a wide range of pharmacological activities including anticancer, antibacterial, and antioxidant effects. researchgate.nettandfonline.commdpi.com Structure-activity relationship (SAR) studies are crucial in this field, helping to understand how specific chemical substitutions influence the biological activity of these derivatives. For instance, the replacement of the pyridine (B92270) core in some antimalarial compounds with a pyrazine core has led to a new series of analogues with potent oral antimalarial activity. nih.gov One such derivative demonstrated complete curative effects in mice infected with Plasmodium berghei at an oral dose of 4 x 10 mg/kg. nih.gov

In the realm of cancer research, aminopyrazine derivatives have been designed as potent and selective inhibitors of key signaling proteins. nih.gov For example, structure-guided design has led to the discovery of aminopyrazine-based allosteric SHP2 inhibitors, which have shown the ability to halt the proliferation of cancer cells and induce apoptosis. nih.gov The aminopyrazine scaffold in these inhibitors plays a critical role in binding to the target protein. nih.gov Furthermore, dual inhibitors targeting both Ataxia telangiectasia and RAD3-related kinase (ATR) and histone deacetylases (HDACs) have been developed from 2-aminopyrazine-based compounds, showing potent inhibition of cancer cell proliferation. digitellinc.com

The development of hybrid molecules, where the pyrazine moiety is combined with other pharmacologically active structures like 1,3,4-oxadiazole, has yielded promising antitubercular agents. researchgate.netnih.gov These hybrids have shown significant activity against Mycobacterium tuberculosis, with some compounds exhibiting strong binding affinity to key enzymes in the bacterium. nih.gov

The following table summarizes some bioactive derivatives of aminopyrazines and their reported activities.

| Derivative Class | Target/Application | Key Findings |

| 3,5-diaryl-2-aminopyrazines | Antimalarial | Potent in vitro activity against multidrug-resistant P. falciparum and in vivo efficacy in mouse models. nih.gov |

| Aminopyrazine-based SHP2 inhibitors | Anticancer | Allosteric inhibition of SHP2, leading to decreased cancer cell proliferation and induction of apoptosis. nih.gov |

| 2-aminopyrazine-based ATR/HDACs dual inhibitors | Anticancer | Potent dual inhibition of ATR and HDACs with significant anti-proliferative effects in cancer cell lines. digitellinc.com |

| Pyrazine-1,3,4-oxadiazole hybrids | Antitubercular | High potency against Mycobacterium tuberculosis, with strong binding to the DprE1 enzyme. nih.gov |

| Triazolo[4,3-a]pyrazine derivatives | Antibacterial | Moderate to good activity against both Gram-positive and Gram-negative bacteria. nih.gov |

Exploration of New Synthetic Pathways

The efficiency and versatility of synthetic routes to this compound and its derivatives are critical for enabling further research and application. The development of novel, efficient, and sustainable synthetic methodologies is an ongoing area of focus.

Traditional methods for pyrazine synthesis, such as the condensation of 1,2-diamines with 1,2-diketones, often face limitations regarding regioselectivity, especially when producing unsymmetrical pyrazines. rsc.org To overcome these challenges, a variety of alternative methods have been developed. rsc.org One notable advancement is the efficient, three-step, one-pot synthesis of 2,3,5-substituted pyrazine libraries, which allows for the rapid generation of a large number of diverse compounds. acs.orgnih.gov

Modern synthetic strategies increasingly employ advanced catalytic systems to improve yield and reduce environmental impact. For example, manganese pincer complexes have been used to catalyze the dehydrogenative self-coupling of 2-amino alcohols to produce 2,5-dialkyl-substituted symmetrical pyrazines, with hydrogen gas and water as the only byproducts. nih.gov Similarly, La(OAc)3 has been shown to be an effective catalyst for the synthesis of quinoxalines (a type of pyrazine derivative) in water, offering mild reaction conditions and the ability to recover and reuse the catalyst. ijcce.ac.ir

Ultrasound-assisted synthesis has also emerged as an efficient method. The use of MgFe2O4 nanoparticles as a reusable heterogeneous catalyst under ultrasonic irradiation has enabled the one-pot, multi-component synthesis of (1H-tetrazole-5-yl) pyrazines in high yields and with short reaction times. kashanu.ac.ir

Other novel approaches include the synthesis of substituted pyrazines from N-allyl malonamides via diazidation and subsequent thermal or copper-mediated cyclization. rsc.org Furthermore, a complete synthesis of the antiviral drug Favipiravir starting from 2-aminopyrazine (B29847) has been developed, highlighting an efficient route to a key pharmaceutical. chemicalpapers.comsciencemadness.org

The table below highlights some of the novel synthetic methods for pyrazine derivatives.

| Synthetic Method | Starting Materials | Key Features |

| One-pot three-component synthesis | 3-aminopyrazine-2-carboxylic acid methyl ester | Efficient production of a large library of substituted pyrazines. acs.orgnih.gov |

| Dehydrogenative coupling | 2-amino alcohols | Atom-economical and environmentally benign synthesis using a manganese catalyst. nih.gov |

| La(OAc)3 catalyzed condensation | 1,2-diamines and 1,2-diketones | Mild reaction conditions in water with a reusable catalyst. ijcce.ac.ir |

| Ultrasound-assisted synthesis | α-dicarbonyl compounds, 2,3-diaminomaleonitrile, sodium azide | Fast, high-yielding, and atom-economical using a reusable nanocatalyst. kashanu.ac.ir |

| Cyclization of N-allyl malonamides | N-allyl malonamides | Access to pyrazines with ester and hydroxy substitutions. rsc.org |

Advanced Materials Science Applications

The unique electronic and structural properties of pyrazine derivatives make them attractive candidates for applications in advanced materials science. The electron-deficient nature of the pyrazine ring, which can be further tuned by substituents, allows for the design of materials with specific optoelectronic properties. mdpi.com

Pyrazine derivatives are being investigated for their use in organic electronics. researchgate.net Fused-ring pyrazine compounds have been synthesized and studied for their potential in n-type field-effect transistors (OFETs), demonstrating electron mobilities suitable for electronic applications. acs.org The electronic properties of these materials can be tuned by modifying the pyrazine core. acs.org Donor-acceptor-donor (D-A-D) molecules based on a pyrido[2,3-b]pyrazine (B189457) core have been designed and synthesized, exhibiting intramolecular charge transfer and, in some cases, aggregation-induced emission (AIE), which is a desirable property for solid-state electronic devices. researchgate.net

In the field of metal-organic frameworks (MOFs), aminopyrazines serve as effective ligands. nih.govsci-hub.red MOFs are crystalline materials with a porous structure, and by using different pyrazine derivatives as ligands, it is possible to create MOFs with tunable properties. nih.govsci-hub.red For example, bivariate MOFs have been constructed using a combination of pyrazine and aminopyrazine ligands, allowing for the fine-tuning of spin-crossover (SCO) properties. nih.govsci-hub.red The ability to control the spin state of a material with external stimuli is of great interest for applications in data storage and sensing. Furthermore, coordination polymers based on aminopyrazine ligands have been synthesized, and their solid-state structures are stabilized by hydrogen bonds and N–H···π interactions. mdpi.comnih.gov Understanding these interactions is crucial for the rational design of new materials with predictable structures and properties. mdpi.comnih.gov

The table below summarizes some of the applications of pyrazine derivatives in materials science.

| Application Area | Pyrazine Derivative Type | Key Properties and Findings |

| Organic Field-Effect Transistors (OFETs) | Fused-ring pyrazine derivatives | n-type charge transport with tunable electron mobility. acs.org |

| Organic Electronics | Pyrido[2,3-b]pyrazine-based D-A-D molecules | Intramolecular charge transfer, aggregation-induced emission (AIE), and ambipolar characteristics. researchgate.net |

| Metal-Organic Frameworks (MOFs) | Aminopyrazine and other pyrazine derivatives as ligands | Tunable spin-crossover (SCO) properties in bivariate MOFs. nih.govsci-hub.red |

| Coordination Polymers | 2-aminopyrazine as a ligand | Formation of one-dimensional chain structures with interesting solid-state interactions. mdpi.comnih.gov |

Integration of Computational and Experimental Approaches

The synergy between computational modeling and experimental research is accelerating the discovery and development of new this compound derivatives and their applications. Computational methods, such as Density Functional Theory (DFT) and molecular docking, provide valuable insights into the structure, properties, and biological activity of these compounds, guiding experimental efforts and reducing the need for extensive trial-and-error synthesis and testing. researchgate.netnih.gov

In drug discovery, computational studies are used to predict how a molecule will interact with a biological target. For example, molecular docking studies have been used to understand the binding of pyrazine-oxadiazole hybrids to the DprE1 enzyme in Mycobacterium tuberculosis, reinforcing the experimental findings of their antitubercular activity. nih.gov Similarly, computational analyses, including drug-likeness and pharmacokinetic predictions, have been conducted on novel triazolo[4,3-a]pyrazine derivatives to assess their potential as anticonvulsant agents. bohrium.com These in silico studies help to prioritize which compounds to synthesize and test, saving time and resources.

In materials science, DFT calculations are employed to understand the electronic structure and properties of pyrazine-based materials. acs.orgmdpi.comnih.gov These calculations can predict properties such as electron affinity, reorganization energy, and optical absorption, which are crucial for applications in organic electronics. acs.org For instance, DFT studies have been used to investigate the effect of a fused-ring pyrazine core on the electronic properties of materials for OFETs. acs.org Computational methods are also used to study non-covalent interactions, such as N–H···π interactions, in coordination polymers, providing a deeper understanding of their solid-state structures. mdpi.comnih.gov

The combination of experimental synthesis and characterization with computational modeling provides a powerful approach for the rational design of new pyrazine-based molecules with tailored properties for specific applications. This integrated approach is expected to play an increasingly important role in the future development of this versatile class of compounds.

Q & A

Q. What are the established synthetic routes for 2-Amino-3-(dimethylamino)pyrazine, and which coupling agents are most effective?

- Methodological Answer : The compound can be synthesized via condensation reactions using diaminopropane and diketones, followed by dimethylamination. A key step involves introducing the dimethylamino group using dimethylformamide (DMF) under optimized conditions . For coupling, reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) are effective, achieving yields >80% in anhydrous dichloromethane . Hydrazine derivatives of pyrazine can also serve as intermediates, with coupling efficiency enhanced by anhydrous HOBt (1-hydroxybenzotriazole) .

Q. How can spectroscopic and crystallographic techniques characterize this compound?

- Methodological Answer :

- UV/Vis Spectroscopy : Identify π→π* transitions in the 250–300 nm range, critical for tracking conjugation effects .

- X-ray Diffraction (XRD) : Resolve hydrogen bonding patterns (e.g., N–H∙∙∙N interactions) and π-conjugation deviations (e.g., torsion angles up to 173.9°) .

- Mass Spectrometry : Compare fragmentation patterns with reference isomers (e.g., 2-ethyl-3,5-dimethylpyrazine derivatives) to confirm structural integrity .

- Elemental Analysis : Validate purity via C/H/N ratios (e.g., C₆H₉N₃O₂ requires >98% purity) .

Q. What biological assays are suitable for evaluating the bioactivity of this compound?

- Methodological Answer :

- Telomerase Inhibition : Use imidazo[1,2-a]pyrazine-based assays to measure IC₅₀ values in cancer cell lines .

- Receptor Binding Studies : Screen for endothelin-A (ETA) receptor antagonism via competitive radioligand displacement (e.g., pIC₅₀ ~8.1 for optimized pyrazine derivatives) .

- CYP2D6 Inhibition : Probe metabolic stability using 3-[2-(N,N-diethyl-N-methylammonium)ethyl]-7-methoxy-4-methylcoumarin as a fluorescent substrate .

Advanced Research Questions

Q. How do substituent positions on the pyrazine ring influence biological activity, and how can this be optimized?

- Methodological Answer :

- Substituent Effects : Para-substituents (e.g., Cl, OMe) on pyrazine enhance ETA receptor affinity by 10–100×. For example, 5-chloro-3-methoxy substitution improves binding (pIC₅₀ 8.1 vs. 7.2 for unsubstituted analogs) .

- Synthetic Optimization : Use automated parallel synthesis to screen substituents (e.g., trifluoromethyl, isobutyl) and quantify activity via high-throughput SPR (surface plasmon resonance) .

Q. What computational models predict the molecular dynamics of pyrazine derivatives, and how do they apply to this compound?

- Methodological Answer :

- 24-Mode Hamiltonian : Simulate S₁/S₂ excited-state dynamics (e.g., vibronic coupling) using MCTDH (multiconfiguration time-dependent Hartree) to replicate UV/Vis spectra .

- DFT Studies : Calculate bond-length variations (e.g., C1–C2: 1.437 Å vs. 1.417 Å in conjugated systems) to predict electronic transitions .

Q. How to resolve contradictions in bioactivity data from different synthetic batches?

- Methodological Answer :

- Batch Comparison : Perform LC-MS to detect impurities (e.g., dihydropyrazine byproducts) that may suppress telomerase inhibition .

- Crystallographic Analysis : Correlate bioactivity with molecular packing (e.g., layer spacing <3.5 Å enhances π-stacking in active compounds) .

- Isomer-Specific Assays : Separate isomers via chiral HPLC and test individually, as 2-ethyl-3,5-dimethylpyrazine may differ in activity from 3,6-dimethyl analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.